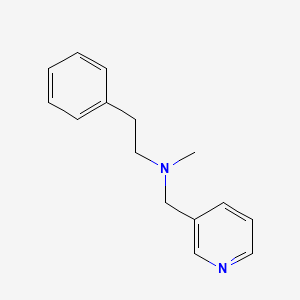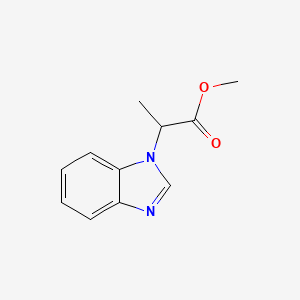
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study the mechanism of action and biochemical and physiological effects on the human body. The synthesis method of MPPE involves the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde, followed by methylation with methyl iodide.
作用机制
The mechanism of action of MPPE involves its interaction with the serotonin transporter and the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an increase in serotonin signaling. MPPE also has an effect on the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior.
Biochemical and Physiological Effects:
MPPE has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in symptoms of depression. MPPE has also been shown to have an effect on the cardiovascular system, causing an increase in heart rate and blood pressure.
实验室实验的优点和局限性
MPPE has a number of advantages and limitations for use in lab experiments. Its high affinity for the serotonin transporter and its potent serotonin reuptake inhibition make it a useful tool for studying the role of serotonin in the brain. However, its effects on other neurotransmitters, such as dopamine and norepinephrine, may complicate the interpretation of results. Additionally, the potential for cardiovascular effects may limit its use in certain experiments.
未来方向
There are a number of future directions for research on MPPE. One potential area of study is its potential as a treatment for depression and other mood disorders. Further research is needed to determine the safety and efficacy of MPPE in humans. Another area of study is the role of MPPE in the regulation of other neurotransmitters, such as dopamine and norepinephrine. Additionally, the cardiovascular effects of MPPE may be an area of interest for future research.
合成方法
The synthesis of MPPE involves a multi-step process. The first step is the reaction of 2-phenylethylamine with formaldehyde and pyridine-3-carboxaldehyde to form the intermediate compound 2-(3-pyridinylmethyl)-2-phenylethanol. This intermediate is then methylated with methyl iodide to form the final product, N-methyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine.
科学研究应用
MPPE has been used in scientific research to study its mechanism of action and biochemical and physiological effects on the human body. It has been found to have a high affinity for the serotonin transporter and acts as a potent serotonin reuptake inhibitor. MPPE has also been shown to have an effect on the release of dopamine and norepinephrine in the brain, making it a potential candidate for the treatment of depression and other mood disorders.
属性
IUPAC Name |
N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-15-8-5-10-16-12-15)11-9-14-6-3-2-4-7-14/h2-8,10,12H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADBANHRIORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)